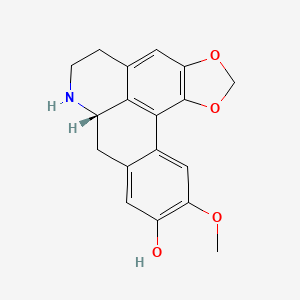

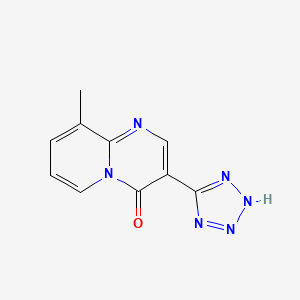

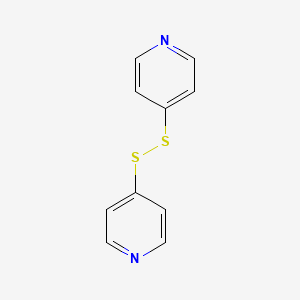

![molecular formula C19H16N8O10S3 B1208543 5-(4,6-Diamino-[1,3,5]triazin-2-ylamino)-4-hydroxy-3-(2-sulfo-phenylazo)-naphthalene-2,7-disulfonic acid](/img/structure/B1208543.png)

5-(4,6-Diamino-[1,3,5]triazin-2-ylamino)-4-hydroxy-3-(2-sulfo-phenylazo)-naphthalene-2,7-disulfonic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Reactive Red 1 Dye is a synthetic dye belonging to the class of reactive dyes. These dyes are known for their ability to form covalent bonds with substrates, making them highly effective for dyeing cellulosic fibers such as cotton, rayon, and flax. Reactive Red 1 Dye is characterized by its vibrant red color and excellent fastness properties, making it a popular choice in the textile industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Reactive Red 1 Dye involves the reaction of 2,7-naphthalenedisulfonic acid with 4,6-diamino-1,3,5-triazine. The process typically includes diazotization followed by coupling reactions. The reaction conditions often involve maintaining a specific pH and temperature to ensure the formation of the desired dye compound .

Industrial Production Methods: In industrial settings, the production of Reactive Red 1 Dye involves large-scale reactions in controlled environments. The process includes the preparation of intermediates, followed by their combination under specific conditions to produce the final dye. The use of advanced equipment and technology ensures high yield and purity of the dye .

Chemical Reactions Analysis

Types of Reactions: Reactive Red 1 Dye undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can break down the dye into simpler compounds.

Substitution: The dye can participate in nucleophilic substitution reactions, particularly with hydroxyl and amino groups in fibers.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Sodium dithionite or zinc dust in alkaline conditions.

Substitution: Sodium hydroxide or other strong bases to facilitate nucleophilic substitution.

Major Products Formed: The major products formed from these reactions include various sulfonated and azo compounds, depending on the specific reaction conditions .

Scientific Research Applications

Reactive Red 1 Dye has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studies of dye chemistry and reaction mechanisms.

Biology: Employed in staining techniques for visualizing cellular structures and processes.

Medicine: Investigated for potential use in diagnostic assays and therapeutic applications.

Industry: Widely used in the textile industry for dyeing fabrics, as well as in the production of colored materials for various applications

Mechanism of Action

The mechanism of action of Reactive Red 1 Dye involves the formation of covalent bonds with nucleophilic sites in substrates. The dye reacts with hydroxyl groups in cellulosic fibers or amino groups in protein fibers, forming stable covalent bonds. This results in the dye becoming an integral part of the fiber, providing excellent wash and light fastness properties .

Comparison with Similar Compounds

- Reactive Red 2 Dye

- Reactive Red 3 Dye

- Reactive Red 4 Dye

Comparison: Reactive Red 1 Dye is unique in its specific chemical structure, which includes a naphthalene moiety and sulfonic acid groups. This structure provides distinct reactivity and fastness properties compared to other reactive red dyes. While other reactive red dyes may have similar applications, Reactive Red 1 Dye is often preferred for its superior performance in specific dyeing processes .

Properties

Molecular Formula |

C19H16N8O10S3 |

|---|---|

Molecular Weight |

612.6 g/mol |

IUPAC Name |

5-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid |

InChI |

InChI=1S/C19H16N8O10S3/c20-17-23-18(21)25-19(24-17)22-11-7-9(38(29,30)31)5-8-6-13(40(35,36)37)15(16(28)14(8)11)27-26-10-3-1-2-4-12(10)39(32,33)34/h1-7,28H,(H,29,30,31)(H,32,33,34)(H,35,36,37)(H5,20,21,22,23,24,25) |

InChI Key |

LOCFSBZWHQIILX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)NC4=NC(=NC(=N4)N)N)O)S(=O)(=O)O |

Canonical SMILES |

C1=CC=C(C(=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)NC4=NC(=NC(=N4)N)N)O)S(=O)(=O)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.